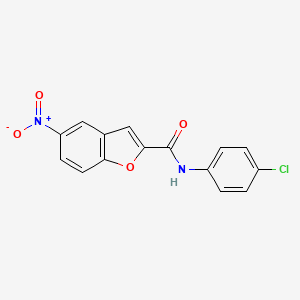

N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

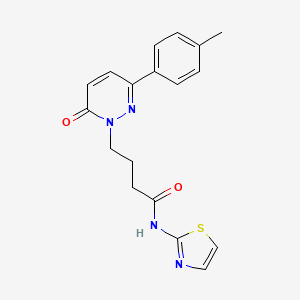

N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide, also known as XMD8-92, is a chemical compound that belongs to the class of benzofuran derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases, including cancer and inflammation.

Applications De Recherche Scientifique

Radiosensitization and Cytotoxicity

Research has shown the synthesis of compounds with potential as radiosensitizers and selective cytotoxic agents, emphasizing the significance of nitro and carboxamide functionalities in enhancing the radiosensitizing properties and selective cytotoxicity under hypoxic conditions. This highlights the compound's relevance in cancer therapy, particularly in enhancing the efficacy of radiotherapy (Threadgill et al., 1991).

Molecular Electronics

The compound has been implicated in the development of molecular electronics, where derivatives containing a nitroamine redox center have demonstrated significant potential. These molecules exhibit negative differential resistance and high on-off peak-to-valley ratios, indicating their utility in creating highly efficient electronic devices (Chen et al., 1999).

Synthesis of Polyamides

Studies involving the synthesis of ordered polyamides highlight the application of carboxamide derivatives in polymer science. These compounds serve as monomers in direct polycondensation reactions, leading to the formation of polymers with specific structural orders and inherent viscosities, contributing to advancements in materials science (Ueda & Sugiyama, 1994).

Antimicrobial Activity

Research on the synthesis of thiophenecarboxamides and their derivatives, which share a structural similarity with N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide, indicates potential in developing inhibitors of poly(ADP-ribose)polymerase (PARP). These inhibitors are crucial in cancer treatment, as they can potentiate the effects of chemotherapy and radiotherapy by inhibiting DNA repair mechanisms (Shinkwin, Whish, & Threadgill, 1999).

Synthesis of Benzothiazole Derivatives

The compound's framework has been utilized in the synthesis of benzothiazole derivatives, showcasing its versatility in organic synthesis. These derivatives exhibit potent antitumor activity, further emphasizing the compound's importance in medicinal chemistry and oncology research (Yoshida et al., 2005).

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-5-nitro-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O4/c16-10-1-3-11(4-2-10)17-15(19)14-8-9-7-12(18(20)21)5-6-13(9)22-14/h1-8H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMLBYFJYJQFDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2889602.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2889604.png)

![5-chloro-2-(methylsulfanyl)-N-[4-(pyrimidin-4-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2889606.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-fluorobenzamide](/img/structure/B2889607.png)

![N-(2-methoxybenzyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2889612.png)

![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2889614.png)

![(1H-benzo[d]imidazol-5-yl)(3-phenylazepan-1-yl)methanone](/img/structure/B2889617.png)